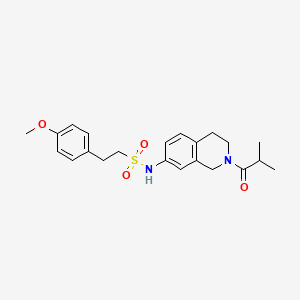
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of tetrahydroisoquinoline derivatives often involves multi-step chemical reactions, including cyclization, acylation, and sulfonation processes. For example, a practical and efficient route to 4-aminoisoquinolone derivatives has been developed through Rh(III)-catalyzed annulation of N-methoxybenzamides with ynesulfonamides under external-oxidant-free conditions at room temperature, showcasing good functional group tolerance and excellent selectivity (Tan et al., 2014). Another approach involves the synthesis of 1-substituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through activated Pictet-Spengler reactions followed by oxidation, which constitutes a new class of quinones (Shinkevich et al., 2011).
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is often characterized using X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, the crystal structure of certain derivatives reveals unusual binding modes and structural features that contribute to their biological activity, such as inhibiting human carbonic anhydrases (Mader et al., 2011). Such analyses are crucial for understanding the interactions at the molecular level and for guiding the design of more selective and potent derivatives.
Chemical Reactions and Properties
Tetrahydroisoquinoline derivatives undergo various chemical reactions, including Ritter reactions, which facilitate the synthesis of spirocyclic systems and dihydroisoquinoline derivatives (Rozhkova et al., 2013). These reactions are pivotal for modifying the chemical structure and enhancing the pharmacological profile of these compounds.
Physical Properties Analysis
The physical properties of tetrahydroisoquinoline derivatives, such as solubility, melting point, and crystal structure, are determined through various analytical techniques. These properties are essential for predicting the behavior of these compounds in biological systems and for their formulation in pharmaceutical applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and the presence of functional groups, define the interactions of tetrahydroisoquinoline derivatives with biological targets. For example, the presence of sulfonamide groups in some derivatives is associated with significant biological activities, such as inhibition of carbonic anhydrases, showcasing the impact of chemical modifications on the therapeutic potential of these compounds (Mader et al., 2011).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)22(25)24-12-10-18-6-7-20(14-19(18)15-24)23-29(26,27)13-11-17-4-8-21(28-3)9-5-17/h4-9,14,16,23H,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSQZYFOSLXLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498555.png)

![{2-[2-(4-Methoxy-benzenesulfonyl)-ethyl]-benzoimidazol-1-yl}-acetic acid](/img/structure/B2498560.png)
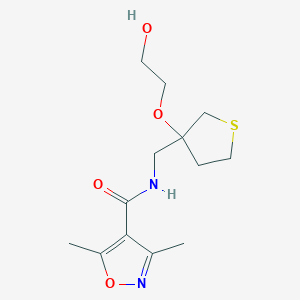


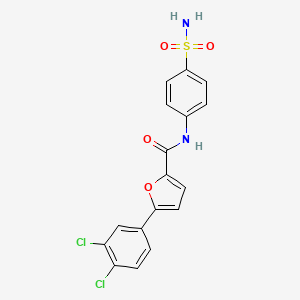
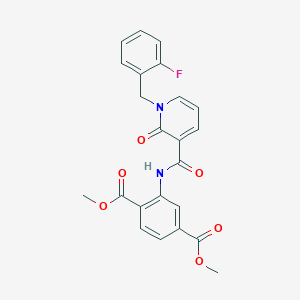
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)
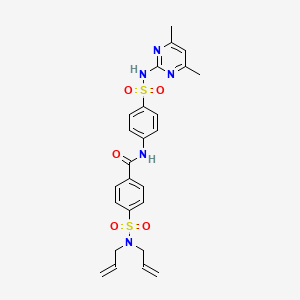
![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2498574.png)
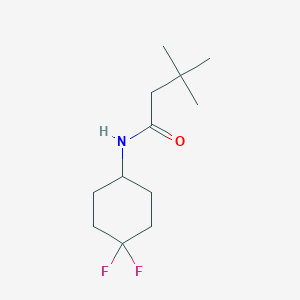
![N-(4-bromophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
